1-(Chloromethyl)Cyclohexanecarbonitrile
Overview
Description
1-(Chloromethyl)Cyclohexanecarbonitrile is an organic compound with the molecular formula C8H12ClN and a molecular weight of 157.64 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties. The compound is characterized by a cyclohexane ring substituted with a chloromethyl group and a nitrile group, making it a versatile intermediate in organic synthesis .
Preparation Methods
The synthesis of 1-(Chloromethyl)Cyclohexanecarbonitrile typically involves the chloromethylation of cyclohexanecarbonitrile. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction conditions often require controlled temperatures and specific reaction times to ensure high yields and purity of the product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
1-(Chloromethyl)Cyclohexanecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction.
Common reagents used in these reactions include bases, acids, and specific catalysts depending on the desired transformation. The major products formed from these reactions vary but often include derivatives with functional groups such as amines, alcohols, and ethers .
Scientific Research Applications
1-(Chloromethyl)Cyclohexanecarbonitrile is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents, particularly those targeting specific molecular pathways.
Material Science: It is utilized in the synthesis of polymers and advanced materials with unique properties.
Biological Research: The compound is used in studies involving enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)Cyclohexanecarbonitrile depends on its specific application. In medicinal chemistry, for example, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding . The molecular targets and pathways involved vary but often include key enzymes and receptors in biological systems .
Comparison with Similar Compounds
1-(Chloromethyl)Cyclohexanecarbonitrile can be compared to other similar compounds such as:
Cyclohexanecarbonitrile: Lacks the chloromethyl group, making it less reactive in substitution reactions.
1-(Bromomethyl)Cyclohexanecarbonitrile: Similar structure but with a bromomethyl group instead of a chloromethyl group, leading to different reactivity and applications.
1-(Hydroxymethyl)Cyclohexanecarbonitrile: Contains a hydroxymethyl group, making it more suitable for oxidation reactions.
The uniqueness of this compound lies in its balanced reactivity, allowing it to participate in a wide range of chemical transformations .
Properties
IUPAC Name |
1-(chloromethyl)cyclohexane-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN/c9-6-8(7-10)4-2-1-3-5-8/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQNUOFYAYIAIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CCl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383495 | |
Record name | 1-(Chloromethyl)Cyclohexanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112905-95-0 | |
Record name | 1-(Chloromethyl)Cyclohexanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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